Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-
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Overview
Description
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- is a chemical compound with the molecular formula C9H19N3O. It is also known by other names such as tert-Butylurea and N-tert-Butylurea . This compound is characterized by its unique structure, which includes a urea moiety substituted with a tert-butyl group and a trimethyl group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- typically involves the reaction of tert-butylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of tert-butylamine with phosgene to form tert-butyl isocyanate, which is then reacted with trimethylamine to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethylurea: A urea derivative used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its tert-butyl and trimethyl groups provide steric hindrance, affecting its interactions with other molecules and making it a valuable reagent in selective chemical transformations .
Properties
CAS No. |
652154-40-0 |
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Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-(tert-butyliminomethyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)10-7-12(6)8(13)11(4)5/h7H,1-6H3 |
InChI Key |
LCAMCMSYXONNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CN(C)C(=O)N(C)C |
Origin of Product |
United States |
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